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molecular formula C10H11N B1582627 2-Phenylbutanenitrile CAS No. 769-68-6

2-Phenylbutanenitrile

Cat. No. B1582627
M. Wt: 145.2 g/mol
InChI Key: IZPUPXNVRNBDSW-UHFFFAOYSA-N
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Patent
US04012428

Procedure details

Makosza et al. also studied the alkylation of phenylacetonitrile using quaternary ammonium salts as a catalyst, but satisfactory yields and purity could not be obtained. For example, they reported in Roczniki Chem. Vol. 39, 1223 (1965) and Chemical Abstracts Vol. 64, 12595 (1965) that when phenylacetonitrile is alkylated at room temperature with ethyl chloride in the presence of a 50% aqueous sodium hydroxide solution using benzyltriethyl ammonium chloride as a catalyst, 2-phenylbutyronitrile is obtained at a yield of 90%. The purity of the product was not disclosed, however.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:10](Cl)[CH3:11].[OH-].[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[C:1]1([CH:7]([CH2:10][CH3:11])[C:8]#[N:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
satisfactory yields
CUSTOM
Type
CUSTOM
Details
purity could not be obtained

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C#N)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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